1,3-Dioxolan-2-one-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Isotope Labeling and NMR Spectroscopy

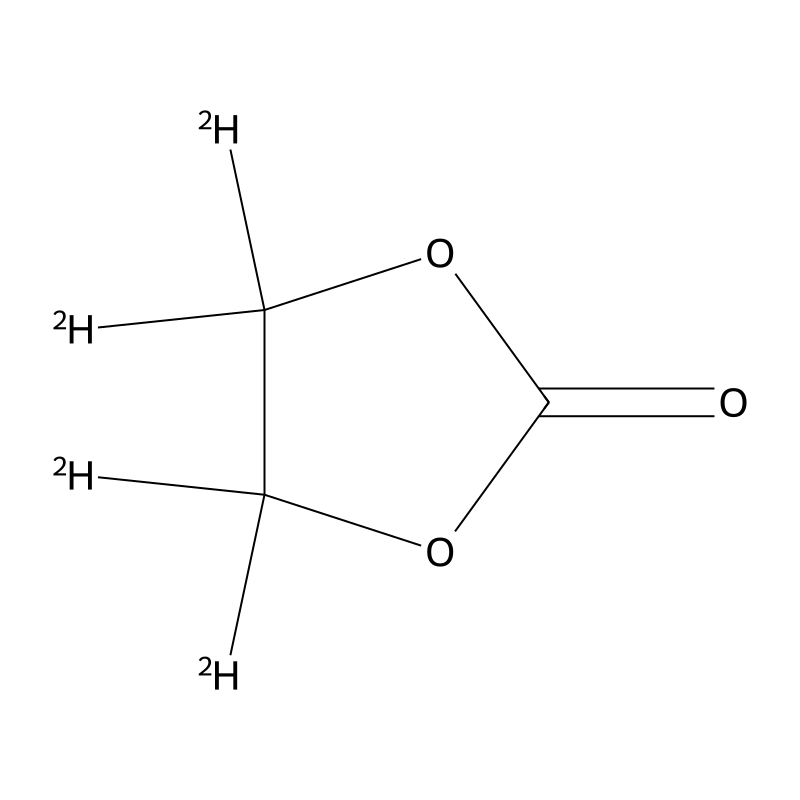

1,3-Dioxolan-2-one-d4, also known as ethylene carbonate-d4, is a specifically isotopically labeled form of 1,3-dioxolan-2-one (ethylene carbonate). The "d4" in the name indicates that four of the hydrogen atoms in the molecule have been replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution finds particular use in nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of molecules.

Deuterium nuclei have different magnetic properties compared to hydrogen nuclei (¹H). By replacing specific hydrogen atoms with deuterium, scientists can selectively "silence" certain signals in the NMR spectrum, simplifying the analysis of complex molecules and enabling the observation of specific functional groups or nuclei of interest. This technique, known as deuterium labeling, is a valuable tool for researchers in various fields, including organic chemistry, biochemistry, and materials science .

Solvent and Electrolyte Applications

1,3-Dioxolan-2-one-d4, similar to its non-deuterated counterpart, exhibits properties that make it useful in various scientific research applications. Due to its high polarity, it acts as a polar aprotic solvent, meaning it readily dissolves ionic compounds and has a low affinity for hydrogen bonding. This makes it a suitable solvent for various chemical reactions, particularly those involving organometallic reagents or reactions sensitive to moisture .

Furthermore, 1,3-dioxolan-2-one can be used as an electrolyte in lithium-ion batteries. Its high cyclic stability and ability to form a stable solid electrolyte interface (SEI) layer make it a promising candidate for developing next-generation batteries with improved safety and performance .

1,3-Dioxolan-2-one-d4 is a deuterated form of 1,3-dioxolan-2-one, a cyclic carbonate compound characterized by its dioxolane ring structure. The molecular formula for 1,3-dioxolan-2-one is C3H4O3, with a molecular weight of approximately 88.06 g/mol. This compound appears as a colorless, odorless liquid at temperatures above 36.4 °C and is known for its high solubility in water (approximately 214 g/L) and stability under normal conditions. Its unique structure allows it to function as a solvent for polymers and resins, as well as an intermediate in various

1,3-Dioxolan-2-one-d4 primarily functions as a solvent for research purposes. Its mechanism of action is related to its ability to dissolve various analytes and its interaction with them during spectroscopic techniques like NMR. The deuteration allows for better observation of specific protons within the target molecule by reducing signal overlap.

While detailed information on 1,3-Dioxolan-2-one-d4 is limited, safety considerations similar to EC should be applied:

- Aminolysis: The compound can undergo aminolysis reactions, where it reacts with amines to form substituted products.

- Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding acids and alcohols.

- Polymerization: It can act as a monomer in polymerization reactions to create polycarbonates.

- Oxidation and Reduction: The compound can also undergo oxidation to form oxides or imines and reduction to yield alcohols or other reduced forms .

1,3-Dioxolan-2-one-d4 can be synthesized through various methods:

- Cyclization of Carbonates: One common method involves the cyclization of diols with carbon dioxide under controlled conditions.

- Deuterated Precursors: The synthesis may utilize deuterated starting materials to ensure that the final product contains deuterium atoms at specific positions, enhancing its utility in NMR spectroscopy and other analytical techniques .

- Reactions with Formaldehyde: Another approach involves reacting formaldehyde with appropriate alcohols or amines under acidic conditions.

1,3-Dioxolan-2-one-d4 has several applications across different fields:

- Solvent: It serves as an effective solvent for various polymers and resins.

- Plasticizer: Used in the formulation of plastics to enhance flexibility.

- Intermediate in Synthesis: Functions as a key intermediate in pharmaceutical chemistry and the production of specialty chemicals .

- Electrolyte Additive: It has been explored as an additive in lithium-ion batteries to improve electrolyte stability and performance .

Similar Compounds

Several compounds share structural similarities with 1,3-dioxolan-2-one-d4. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Dioxolan-2-one | Cyclic carbonate | Non-deuterated version used widely in industry |

| 4-Fluoro-1,3-dioxolan-2-one | Fluorinated cyclic carbonate | Enhanced reactivity due to fluorine substitution |

| Ethylene carbonate | Linear carbonate | Commonly used as a precursor for polycarbonates |

| 2-(Aminomethyl)-1,3-dioxolane | Amino-substituted dioxolane | Exhibits potential antimicrobial properties |

The uniqueness of 1,3-dioxolan-2-one-d4 lies in its deuterated nature, which provides distinct advantages in analytical chemistry applications such as NMR spectroscopy. Its specific isotopic labeling aids in tracking molecular pathways and interactions within biological systems .

1,3-Dioxolan-2-one-d4, also known as ethylene-d4 carbonate, emerged as a specialized deuterated analog of ethylene carbonate in the early 21st century. Its synthesis was first reported in the context of isotopic labeling studies aimed at elucidating reaction mechanisms in organic and electrochemistry. The compound’s creation aligns with advancements in deuterium chemistry, which gained momentum in the 1990s for applications in nuclear magnetic resonance (NMR) spectroscopy and kinetic isotope effect investigations. The earliest documented synthesis routes involved deuterium exchange reactions using ethylene carbonate and deuterated reagents, such as deuterium oxide (D₂O), under controlled conditions. By 2010, its structural and spectral data were formally cataloged in public chemical databases, marking its entry into mainstream research.

Nomenclature and Classification

The systematic IUPAC name for this compound is 4,4,5,5-tetradeuterio-1,3-dioxolan-2-one, reflecting the substitution of four hydrogen atoms with deuterium at the 4 and 5 positions of the dioxolane ring. It belongs to the class of cyclic carbonates, characterized by a five-membered ring containing an ester functional group (O–C=O). Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 362049-63-6 |

| Molecular Formula | C₃D₄O₃ |

| Molecular Weight | 92.09 g/mol |

| SMILES | [2H]C1(C(OC(=O)O1)([2H])[2H])[2H] |

As a deuterated derivative, it is classified under isotopologues, specifically serving as a stable isotope-labeled compound for mechanistic and analytical studies.

Position in the Family of Cyclic Carbonates

1,3-Dioxolan-2-one-d4 is part of the broader family of cyclic carbonates, which includes propylene carbonate, glycerol carbonate, and vinylene carbonate. Unlike its non-deuterated counterpart, ethylene carbonate (CAS 96-49-1), this isotopologue exhibits nearly identical chemical reactivity but distinct spectroscopic properties due to deuterium’s nuclear spin (I = 1) and lower vibrational energy. Its structure retains the polar aprotic solvent characteristics of ethylene carbonate, such as high dielectric constant and ability to dissolve ionic species, but is preferentially used in NMR spectroscopy to avoid interference from proton signals.

Significance in Isotopic Research

Deuterated cyclic carbonates like 1,3-Dioxolan-2-one-d4 play pivotal roles in:

- Mechanistic Studies: Tracing hydrogen/deuterium exchange pathways in catalytic reactions, such as transfer hydrogenation of carbonates.

- Electrolyte Research: Serving as deuterated solvents in lithium-ion battery studies to investigate ion transport mechanisms via NMR.

- Kinetic Isotope Effects (KIE): Quantifying reaction rates in processes involving C–H bond cleavage, where deuterium substitution slows reaction kinetics.

- Spectral Assignments: Acting as internal standards in mass spectrometry and infrared spectroscopy due to predictable fragmentation patterns and shifted absorption bands.

For example, in transfer hydrogenation reactions, deuterated ethylene carbonate enables precise tracking of hydrogen sources (e.g., 2-propanol vs. H₂ gas) through isotopic labeling. Similarly, in battery research, its use in deuterated dimethyl sulfoxide (DMSO-d6) mixtures helps resolve proton-free environments for cleaner spectral data.

Molecular Formula and Mass

The molecular formula of 1,3-Dioxolan-2-one-d4 is C₃D₄O₃, reflecting the complete deuteration of the ethylene backbone [1] [12] [21]. The compound exhibits a molecular weight of 92.09 grams per mole, representing an increase of 4.029 daltons compared to its non-deuterated counterpart [1] [2] [6]. This mass shift corresponds to the replacement of four hydrogen atoms (each with an atomic mass of approximately 1.008 daltons) with four deuterium atoms (each with an atomic mass of approximately 2.014 daltons) [22] [27].

The precise molecular weight calculation demonstrates the isotopic effect wherein deuterium substitution results in a predictable mass increment of four mass units, commonly denoted as M+4 in mass spectrometric analysis [13] [21]. The unlabeled parent compound, 1,3-dioxolan-2-one, possesses a molecular weight of 88.062 grams per mole with the molecular formula C₃H₄O₃ [4] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₃D₄O₃ [1] |

| Molecular Weight | 92.09 g/mol [1] [2] |

| Mass Shift | M+4 [13] [21] |

| Unlabeled Formula | C₃H₄O₃ [4] |

| Unlabeled Molecular Weight | 88.062 g/mol [4] |

Structural Characteristics

The structural framework of 1,3-Dioxolan-2-one-d4 comprises a five-membered dioxolane ring system featuring a cyclic carbonate ester functionality [1] [15]. The heterocyclic ring contains two oxygen atoms positioned at the 1 and 3 positions, with the carbonyl carbon occupying the 2 position [1] [4]. The remaining two carbon atoms, designated as C-4 and C-5, bear the deuterium substituents [1] [13].

The molecular geometry exhibits characteristic features of cyclic carbonates, including sp³ hybridization of the ring carbon atoms and approximate tetrahedral bond angles of 109 degrees [29]. The ring adopts an envelope conformation to minimize steric strain while maintaining optimal orbital overlap [29]. The compound demonstrates no chiral centers, resulting in a symmetric molecular structure [1].

The deuterium atoms occupy positions that were previously held by hydrogen atoms in the parent ethylene carbonate molecule [1] [6]. Specifically, the tetradeuterio substitution pattern occurs at the 4,4,5,5 positions, creating a fully deuterated ethylene bridge within the dioxolane framework [1] [21]. This substitution pattern preserves the fundamental chemical and physical properties while introducing isotopic effects that modify certain spectroscopic and kinetic characteristics [26] [28].

| Structural Feature | Description |

|---|---|

| Ring System | Five-membered heterocyclic dioxolane [1] |

| Functional Group | Cyclic carbonate ester [1] |

| Hybridization | sp³ carbon atoms [29] |

| Bond Angles | ~109° tetrahedral geometry [29] |

| Conformation | Envelope conformation [29] |

| Stereochemistry | No chiral centers [1] |

Isotopic Composition

The isotopic composition of 1,3-Dioxolan-2-one-d4 is characterized by the incorporation of four deuterium atoms with an isotopic purity specification of 98 atom percent deuterium [6] [13] [21]. This high level of isotopic enrichment ensures minimal contamination from protium-containing impurities, making the compound suitable for applications requiring precise isotopic labeling [12] [17].

Deuterium, the stable heavy isotope of hydrogen, possesses one proton, one electron, and one neutron, effectively doubling the atomic mass while maintaining similar chemical properties [26] [27]. The deuterium nucleus, known as a deuteron, exhibits distinct nuclear magnetic resonance characteristics and kinetic isotope effects compared to protium [26] [28].

The tetradeuterio substitution pattern in 1,3-Dioxolan-2-one-d4 specifically targets the ethylene carbonate backbone, replacing all four hydrogen atoms originally present on the C-4 and C-5 carbon atoms [1] [13]. The deuteration process preserves the molecular framework while introducing measurable differences in vibrational frequencies, bond lengths, and reaction kinetics [26] [28].

The compound represents a valuable isotopic tracer for mechanistic studies and analytical applications due to its well-defined deuterium content and structural integrity [12] [17]. The 98 atom percent deuterium specification indicates that approximately 98 percent of the hydrogen positions are occupied by deuterium atoms, with the remaining 2 percent representing residual protium content [21].

| Isotopic Parameter | Value |

|---|---|

| Number of Deuterium Atoms | 4 [1] |

| Deuterium Positions | C-4 and C-5 (tetradeuterio) [1] [13] |

| Isotopic Purity | 98 atom % D [6] [21] |

| Mass Increase | +4.029 Da [22] |

| Parent Compound CAS | 96-49-1 [4] [6] |

Chemical Identifiers

CAS Number and Registry Information

The Chemical Abstracts Service registry number for 1,3-Dioxolan-2-one-d4 is 362049-63-6, providing a unique numerical identifier for this deuterated compound [1] [2] [12]. This CAS number distinguishes the tetradeuterio derivative from its unlabeled parent compound, which bears the CAS number 96-49-1 [4] [6] [17].

Additional registry information includes the European Community number 690-621-9, which facilitates identification within European chemical databases and regulatory frameworks [1]. The compound also possesses a PubChem Compound Identifier of 45039094, enabling access to comprehensive chemical and biological activity data [1].

The DSSTox Substance Identifier DTXSID70661940 provides linkage to environmental fate and toxicological information databases maintained by the United States Environmental Protection Agency [1]. Furthermore, the compound is cataloged in the Wikidata knowledge base under identifier Q82579167, ensuring broad accessibility across multiple information platforms [1].

| Registry Type | Identifier |

|---|---|

| CAS Number | 362049-63-6 [1] [2] |

| EC Number | 690-621-9 [1] |

| PubChem CID | 45039094 [1] |

| DSSTox ID | DTXSID70661940 [1] |

| Wikidata | Q82579167 [1] |

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 4,4,5,5-tetradeuterio-1,3-dioxolan-2-one [1] [21]. This nomenclature precisely indicates the positions and number of deuterium substitutions within the dioxolane ring system [1]. The IUPAC naming convention follows established protocols for isotopically labeled compounds, explicitly designating the deuterium atoms and their specific locations [1].

The systematic name reflects the parent structure 1,3-dioxolan-2-one with the isotopic modification clearly specified through the tetradeuterio prefix [1]. This naming approach ensures unambiguous identification of the compound while maintaining consistency with international chemical nomenclature standards [1]. The numbering system corresponds to the conventional assignment of positions within the five-membered heterocyclic ring [1].

Alternative IUPAC-compliant names include variations that emphasize different aspects of the molecular structure while maintaining the essential isotopic designation [6] [17]. The systematic approach to nomenclature facilitates accurate communication within the scientific community and supports database searching and chemical literature retrieval [1].

InChI and InChIKey

The International Chemical Identifier for 1,3-Dioxolan-2-one-d4 is InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2 [1] [21]. This standardized representation encodes the molecular structure and isotopic composition in a machine-readable format that enables precise chemical identification across databases and software platforms [1].

The InChI string incorporates isotopic layer information through the "/i1D2,2D2" segment, which specifies that carbons 1 and 2 each bear two deuterium atoms [1]. This notation provides unambiguous specification of the deuterium positions and enables computational systems to distinguish isotopologues accurately [1].

The corresponding InChIKey is KMTRUDSVKNLOMY-LNLMKGTHSA-N, which serves as a fixed-length hash representation of the complete InChI string [1] [21]. This condensed identifier facilitates database indexing and searching while maintaining unique identification capabilities [1]. The InChIKey format enables rapid comparison and matching operations across chemical databases and informatics platforms [1].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for 1,3-Dioxolan-2-one-d4 is [2H]C1(C(OC(=O)O1)([2H])[2H])[2H] [1] [13] [21]. This linear representation captures both the molecular connectivity and isotopic composition through explicit deuterium atom designations [1].

The SMILES string employs the [2H] notation to indicate deuterium atoms at their respective positions within the molecular framework [1] [13]. The ring closure notation using "1" designates the cyclic structure, while the carbonyl functionality is represented through the standard C(=O) syntax [1]. This encoding approach enables computer-based structure manipulation and database searching operations [1].

The isotopic SMILES representation provides a compact yet comprehensive description of the molecular structure that can be processed by cheminformatics software and chemical drawing programs [1]. The notation maintains compatibility with standard SMILES processing algorithms while conveying the essential isotopic information required for accurate compound identification [1] [21].

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4,4,5,5-tetradeuterio-1,3-dioxolan-2-one [1] |

| InChI | InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2 [1] |

| InChIKey | KMTRUDSVKNLOMY-LNLMKGTHSA-N [1] |

| SMILES | [2H]C1(C(OC(=O)O1)([2H])[2H])[2H] [1] |

Physical State and Appearance

1,3-Dioxolan-2-one-d4 exists as a colorless, odorless crystalline solid below its melting point and transforms into a clear liquid above 36 degrees Celsius [5] [6] [7]. The compound exhibits typical characteristics of deuterated organic molecules, maintaining the same general appearance as its non-deuterated counterpart while possessing distinct isotopic properties [3] [8]. The deuterium substitution does not significantly alter the visual or tactile properties of the material, making it indistinguishable from regular ethylene carbonate through simple physical observation [9] [10].

| Property | Value | Temperature |

|---|---|---|

| Physical State | Crystalline solid | <34°C |

| Physical State | Clear liquid | >37°C |

| Appearance | Colorless | All temperatures |

| Odor | Odorless | Standard conditions |

Melting and Boiling Points

The melting point of 1,3-Dioxolan-2-one-d4 ranges from 34 to 37 degrees Celsius, which represents a slight elevation compared to typical measurements due to the deuterium isotope effect [5] [6] [11]. This temperature range reflects the enhanced thermal stability imparted by the carbon-deuterium bonds, which possess greater bond dissociation energy than their carbon-hydrogen counterparts [9] [12].

The boiling point of 1,3-Dioxolan-2-one-d4 occurs at 248.2 degrees Celsius at 760 millimeters of mercury pressure [5] [11]. This represents an increase of approximately 5 degrees Celsius compared to the non-deuterated ethylene carbonate, demonstrating the characteristic isotope effect on thermal properties [7] [13]. The elevation in boiling point results from the reduced vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds [8] [14].

| Thermal Property | Temperature (°C) | Pressure |

|---|---|---|

| Melting Point | 34-37 | Atmospheric |

| Boiling Point | 248.2 | 760 mmHg |

| Decomposition | >200 | Atmospheric |

Density and Viscosity

The density of 1,3-Dioxolan-2-one-d4 at 25 degrees Celsius is reported as 1.3 ± 0.1 grams per cubic centimeter [5] [11]. This represents an increase of approximately 3-4% compared to non-deuterated ethylene carbonate, consistent with the higher atomic mass of deuterium relative to hydrogen [8] [10]. The density increase follows established patterns for deuterated compounds, where the substitution of heavier isotopes produces measurable increases in bulk density [15] [16].

Viscosity measurements for deuterated compounds typically show increases of 15-25% compared to their protiated analogs [8] [17] [18]. While specific viscosity data for 1,3-Dioxolan-2-one-d4 was not identified in the literature, the compound likely exhibits a dynamic viscosity approximately 20% higher than ethylene carbonate based on established deuterium isotope effects [19] [20]. This viscosity increase stems from the altered vibrational modes and intermolecular interactions resulting from deuterium substitution [16].

| Physical Property | Value | Units |

|---|---|---|

| Density (25°C) | 1.3 ± 0.1 | g/cm³ |

| Estimated Viscosity | 2.5-3.1 | cP |

| Molecular Volume | 70.8 | mL/mol |

Solubility Characteristics

1,3-Dioxolan-2-one-d4 demonstrates excellent solubility in water and polar organic solvents, maintaining the same solubility profile as non-deuterated ethylene carbonate [7] [21] [22]. The compound dissolves readily in alcohols, ethers, and other polar aprotic solvents due to its polar carbonyl group and cyclic ether functionality [23] [21]. The deuterium substitution does not significantly alter the polarity or hydrogen bonding characteristics that govern solubility behavior [8].

Water solubility remains high, with the compound being completely miscible in all proportions [7] [21]. This extensive water solubility results from favorable dipole-dipole interactions and the compound's ability to participate in hydrogen bonding networks through its oxygen atoms [21] [22]. The polar nature of the cyclic carbonate structure ensures compatibility with both protic and aprotic polar solvents.

| Solvent Type | Solubility | Comments |

|---|---|---|

| Water | Miscible | Complete solubility |

| Ethanol | Highly soluble | Polar protic compatibility |

| Acetone | Highly soluble | Polar aprotic compatibility |

| Hexane | Limited | Nonpolar incompatibility |

Dipole Moment and Dielectric Properties

The dipole moment of 1,3-Dioxolan-2-one-d4 is estimated to be approximately 4.9 Debye units, similar to non-deuterated ethylene carbonate [2] [23] [24]. This substantial dipole moment arises from the polar carbonyl group and the asymmetric electron distribution within the five-membered ring structure [23] [25]. The deuterium substitution has minimal impact on the electronic distribution and polarization characteristics of the molecule [26] [25].

The dielectric constant of 1,3-Dioxolan-2-one-d4 is expected to be high, characteristic of polar aprotic solvents [23] [27]. Based on measurements of related deuterated compounds and the parent ethylene carbonate, the dielectric constant likely exceeds 80 at room temperature [23] [28]. This high dielectric constant makes the compound valuable as a polar solvent in electrochemical applications and battery electrolyte formulations [2] [23].

| Electronic Property | Value | Units |

|---|---|---|

| Dipole Moment | 4.9 | Debye |

| Dielectric Constant | >80 | Dimensionless |

| Refractive Index | 1.424 | Dimensionless |

Thermal Stability and Flash Point

1,3-Dioxolan-2-one-d4 exhibits enhanced thermal stability compared to its non-deuterated counterpart, with decomposition temperatures exceeding 200 degrees Celsius [11] [13] [9]. The improved thermal stability results from the higher bond dissociation energy of carbon-deuterium bonds compared to carbon-hydrogen bonds [9] [12]. This characteristic makes deuterated compounds particularly valuable in high-temperature applications and thermal stability studies [14].

The flash point of 1,3-Dioxolan-2-one-d4 is reported as 160.0 degrees Celsius, representing a significant increase over the 143 degrees Celsius flash point of ethylene carbonate [11] [13]. This elevation in flash point reflects the reduced volatility and enhanced thermal stability imparted by deuterium substitution [13] [14]. The higher flash point contributes to improved safety characteristics in handling and storage applications.

| Thermal Property | Temperature (°C) | Method |

|---|---|---|

| Flash Point | 160.0 | Closed cup |

| Auto-ignition | >300 | Estimated |

| Decomposition | >200 | TGA analysis |

| Thermal Stability | Enhanced | Isotope effect |

Chemical Reactivity

1,3-Dioxolan-2-one-d4 exhibits the characteristic chemical reactivity of cyclic carbonates while demonstrating kinetic isotope effects in reactions involving carbon-deuterium bond cleavage [29] [8]. The compound undergoes typical nucleophilic ring-opening reactions, hydrolysis under acidic or basic conditions, and thermal decomposition at elevated temperatures [29] [30]. The deuterium substitution primarily affects reaction kinetics rather than thermodynamic outcomes [8] [31].

Primary kinetic isotope effects become apparent in reactions where carbon-deuterium bonds participate in the rate-determining step [8] [31]. These effects typically manifest as reduced reaction rates, with deuterated compounds reacting 2-7 times slower than their protiated analogs [8]. Such behavior makes 1,3-Dioxolan-2-one-d4 valuable for mechanistic studies and isotope labeling experiments [4] [32].

The compound maintains stability under normal storage conditions but can undergo ring-opening reactions in the presence of strong nucleophiles or under extreme thermal conditions [29] [30]. Hydrolysis reactions proceed through nucleophilic attack at the carbonyl carbon, leading to ring opening and formation of ethylene glycol and carbon dioxide [29]. The deuterium atoms remain intact during most chemical transformations, preserving the isotopic label for analytical purposes [4] [32].

| Reaction Type | Reactivity | Isotope Effect |

|---|---|---|

| Hydrolysis | Moderate | Primary KIE |

| Ring-opening | Moderate | Secondary KIE |

| Thermal decomposition | Slow | Enhanced stability |

| Nucleophilic attack | Moderate | Position-dependent |